Cas no 2060044-69-9 (2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid)

2-{(Benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is a specialized heterocyclic compound featuring a cyclopropyl-substituted oxazole core with a benzyloxycarbonyl-protected amine and a carboxylic acid functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of peptidomimetics and bioactive molecules. The cyclopropyl moiety enhances conformational rigidity, while the reactive carboxyl group allows for further derivatization. The benzyloxycarbonyl (Cbz) protecting group offers selective deprotection under mild conditions, facilitating controlled synthetic modifications. Its well-defined reactivity and stability make it suitable for applications in medicinal chemistry and drug discovery, particularly in the design of enzyme inhibitors or heterocyclic scaffolds.
2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid structure
2060044-69-9 structure
Product Name:2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid
CAS No:2060044-69-9
MF:C15H14N2O5
MW:302.282063961029
MDL:MFCD30498771
CID:5193325
PubChem ID:125454184
Update Time:2025-06-08

2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Oxazolecarboxylic acid, 4-cyclopropyl-2-[[(phenylmethoxy)carbonyl]amino]-
    • 2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid
    • MDL: MFCD30498771
    • Inchi: 1S/C15H14N2O5/c18-13(19)12-11(10-6-7-10)16-14(22-12)17-15(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,19)(H,16,17,20)
    • InChI Key: SZXRISXCYBXMMA-UHFFFAOYSA-N
    • SMILES: O1C(C(O)=O)=C(C2CC2)N=C1NC(OCC1=CC=CC=C1)=O

2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid Pricemore >>

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Additional information on 2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid

Introduction to 2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid (CAS No. 2060044-69-9)

2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid, identified by its CAS number 2060044-69-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole family, a heterocyclic structure known for its broad range of biological activities. The presence of functional groups such as the (benzyloxy)carbonylamino and cyclopropyl substituents enhances its potential utility in the synthesis of bioactive molecules.

The structure of 2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid features a central oxazole ring, which is a five-membered aromatic ring containing one oxygen atom. This core structure is flanked by various substituents that contribute to its unique chemical and biological properties. The (benzyloxy)carbonylamino group, for instance, introduces a benzyloxy moiety linked to an amino group, which is often employed in peptide coupling and protein modification reactions. The cyclopropyl group at the 4-position adds steric hindrance, influencing both the reactivity and solubility of the compound.

In recent years, there has been growing interest in oxazole derivatives due to their demonstrated efficacy in various therapeutic applications. The biological activity of 2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid has been explored in several preclinical studies. Researchers have found that this compound exhibits promising properties as an intermediate in the synthesis of potential drug candidates. Specifically, its ability to undergo selective modifications makes it a valuable building block for designing molecules with targeted biological effects.

One of the most compelling aspects of this compound is its role in the development of pharmaceutical intermediates. The (benzyloxy)carbonylamino group is particularly useful in protecting amino groups during synthetic processes, ensuring high yield and purity in subsequent reactions. This feature is crucial in multi-step syntheses where maintaining functional group integrity is essential. Additionally, the cyclopropyl substituent has been shown to enhance binding affinity in certain enzyme inhibition assays, making this compound a candidate for further exploration in drug discovery.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like oxazoles in addressing unmet medical needs. The synthetic pathways involving 2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid have been optimized to improve efficiency and scalability. These efforts have led to the identification of novel derivatives with enhanced pharmacological profiles. For instance, modifications to the cyclopropyl group have yielded compounds with improved metabolic stability and reduced toxicity.

The pharmacological potential of this compound extends beyond its use as an intermediate. Preclinical data suggests that derivatives of 2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid may exhibit therapeutic effects in areas such as anti-inflammatory and anticancer applications. The oxazole ring itself is known to possess anti-microbial properties, while the additional functional groups enhance its interaction with biological targets. This combination makes it an attractive candidate for further investigation.

In conclusion, 2-{(benzyloxy)carbonylamino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid (CAS No. 2060044-69-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity position it as a valuable tool for drug development. As research continues to uncover new applications for oxazole derivatives, this compound is poised to play a crucial role in the next generation of therapeutic agents.

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